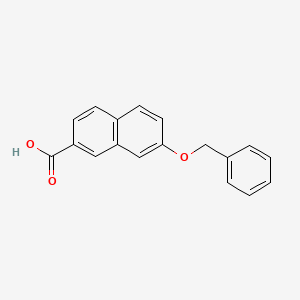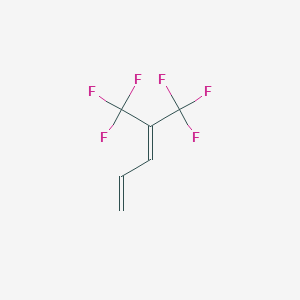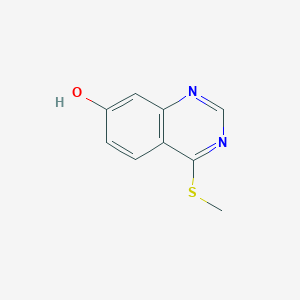
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and chloro functional groups in its structure makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one typically involves the reaction of 5-chloropyrimidine-2,4-dione with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-5-chloropyrimid-2-one.
Reduction: Formation of 1-(2-hydroxyethyl)-pyrimidin-2-one.
Substitution: Formation of 1-(2-hydroxyethyl)-5-aminopyrimid-2-one or 1-(2-hydroxyethyl)-5-thiopyrimid-2-one.
科学研究应用
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of 5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Another heterocyclic compound with similar functional groups but different ring structure.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Contains two hydroxyl groups and an imidazole ring.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: A related compound with a different alkyl substitution pattern.
Uniqueness
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one is unique due to its specific combination of hydroxyl and chloro groups on a pyrimidine ring. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
属性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-6(11)9(4-5)1-2-10/h3-4,10H,1-2H2 |
InChI 键 |
JWOPJGIPMCQVPP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=O)N1CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)







